molecular formula C13H12N4 B11883921 3-(5-methylpyridin-2-yl)-1H-indazol-5-amine CAS No. 1356087-96-1

3-(5-methylpyridin-2-yl)-1H-indazol-5-amine

Cat. No.: B11883921
CAS No.: 1356087-96-1
M. Wt: 224.26 g/mol
InChI Key: KQZNYGCLYITLSI-UHFFFAOYSA-N
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Description

3-(5-methylpyridin-2-yl)-1H-indazol-5-amine is a heterocyclic compound that features both pyridine and indazole rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methylpyridin-2-yl)-1H-indazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-3-cyanoquinolines with hydrazine derivatives under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide and requires heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process . These methods allow for better control over reaction conditions and can significantly reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(5-methylpyridin-2-yl)-1H-indazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of alkylated pyridine derivatives.

Scientific Research Applications

3-(5-methylpyridin-2-yl)-1H-indazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-methylpyridin-2-yl)-1H-indazol-5-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-methylpyridin-2-yl)-1H-indazol-5-amine is unique due to its specific combination of pyridine and indazole rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.

Properties

CAS No.

1356087-96-1

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

3-(5-methylpyridin-2-yl)-1H-indazol-5-amine

InChI

InChI=1S/C13H12N4/c1-8-2-4-12(15-7-8)13-10-6-9(14)3-5-11(10)16-17-13/h2-7H,14H2,1H3,(H,16,17)

InChI Key

KQZNYGCLYITLSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=NNC3=C2C=C(C=C3)N

Origin of Product

United States

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